5-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}-2-methoxybenzamide
Description
The exact mass of the compound this compound is 396.08136409 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methylsulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-14-5-4-11(9-12(14)16(18)20)26(22,23)19-10-17(21)7-2-3-15-13(17)6-8-25-15/h4-6,8-9,19,21H,2-3,7,10H2,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRHBHSHUMDTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have significant biological activities
Mode of Action
It’s known that the interaction of a compound with its targets often leads to changes in cellular processes, which can result in various biological effects.
Biological Activity
The compound 5-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}-2-methoxybenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.4 g/mol. The structure features a benzothiophene moiety and a methoxybenzamide group, which contribute to its unique chemical reactivity and biological properties.
Research indicates that this compound may exert its biological effects through interactions with specific enzymes or receptors. The sulfamoyl group is believed to enhance binding affinity to target proteins, modulating various biochemical pathways. This modulation can lead to therapeutic effects in various conditions.
Biological Activity
The compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest significant antibacterial and antifungal properties. It has shown efficacy against several strains of bacteria and fungi, making it a candidate for further pharmacological investigation.
- Antitumor Properties : In vitro studies have indicated that the compound may inhibit cell proliferation in cancer cell lines. This effect could be linked to its ability to interfere with specific signaling pathways involved in tumor growth .
- Neuroprotective Effects : Some derivatives of benzothiophene compounds have demonstrated neuroprotective activity in models of oxidative stress, suggesting potential applications in neurodegenerative disease treatment .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the therapeutic potential of this compound:
- Antibacterial Studies : A study evaluated the antibacterial activity of various benzothiophene derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain structural modifications enhanced antibacterial potency .
- Cancer Cell Line Testing : In research focusing on breast cancer cell lines, compounds similar to this compound were tested for their ability to induce apoptosis. The findings revealed promising results in inhibiting cell viability through specific apoptotic pathways.
- Neuroprotection in Animal Models : A study investigated neuroprotective effects in animal models exposed to oxidative stress. Compounds with similar functional groups showed a reduction in neuronal death and improved behavioral outcomes .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzothiophene core; sulfamoyl group | Antimicrobial; Antitumor; Neuroprotective |
| N-(4-hydroxybenzoyl)-pyridine derivatives | Hydroxyl substitutions; pyridine core | Antimicrobial |
| 6-(trifluoromethyl)pyridine derivatives | Trifluoromethyl group; similar core structure | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
